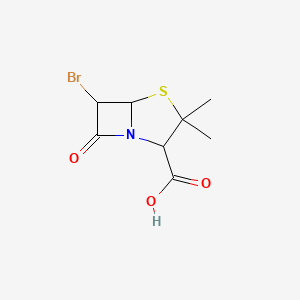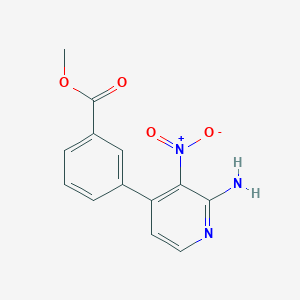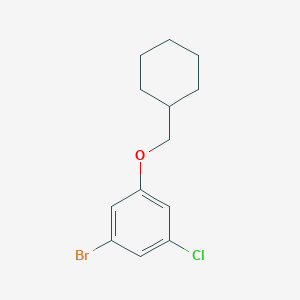![molecular formula C7H10ClN3O B12068220 Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- CAS No. 771556-85-5](/img/structure/B12068220.png)
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has garnered interest due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine with an appropriate amine. The reaction is facilitated by lithiation using lithium hexamethyldisilazide (LiHMDS) as a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or THF.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are facilitated by bases like LiHMDS or sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Applications De Recherche Scientifique
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of β-glucuronidase.
Industry: Utilized in the development of agrochemicals and materials science due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or modulation of immune responses .
Comparaison Avec Des Composés Similaires
- 2-Amino-4,6-dichloropyrimidine
- 2-Chloro-4-methylpyrimidine
- 2-Aminopyrimidine derivatives
Comparison: Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced enzyme inhibitory activity or different pharmacokinetic profiles, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
771556-85-5 |
|---|---|
Formule moléculaire |
C7H10ClN3O |
Poids moléculaire |
187.63 g/mol |
Nom IUPAC |
2-[(4-chloropyrimidin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-9-3-2-6(8)10-7/h2-3,12H,4-5H2,1H3 |
Clé InChI |
CQIWUUIQVDIFNS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NC=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)



![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)

![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)

